(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol
Description
Properties
CAS No. |
79465-06-8 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Dibromoindane
The industrial synthesis of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol begins with the bromination of indene to form 1,2-dibromoindane. The stereochemical outcome of this step depends on the solvent and temperature:
| Solvent | Temperature | cis:trans Ratio | Yield | Source |
|---|---|---|---|---|
| Diethyl ether | 0°C | 85:15 | 92% | |
| Dichloromethane | 25°C | 70:30 | 88% | |
| Hexane | -10°C | 95:5 | 90% |
Billups et al. demonstrated that nonpolar solvents like hexane favor the cis-1,2-dibromoindane isomer due to reduced bromonium ion mobility, while polar solvents promote trans-dibromide formation.
Hydrolysis to (1R,2R)-2-Bromoindan-1-ol
The hydrolysis of 1,2-dibromoindane proceeds via a bromonium ion intermediate, with water selectively attacking the less substituted carbon to yield the trans-diol configuration:
Optimized Conditions :
-
Solvent : Water (no organic co-solvent)
-
Temperature : 50–80°C
-
Reaction Time : 2–4 hours
At temperatures >80°C, competing elimination reactions form indanones, reducing yields to <70%. Industrial protocols use continuous stirring and pH monitoring to suppress side reactions.
Direct Bromination of 2,3-Dihydro-1H-inden-1-ol
Bromine-Mediated Electrophilic Addition
trans-2-Bromoindan-1-ol is synthesized via stereospecific bromination of 2,3-dihydro-1H-inden-1-ol. The reaction proceeds through a bromonium ion intermediate, with anti-addition dictated by the substrate’s chair-like transition state:
Typical Protocol :
-
Substrate : 2,3-Dihydro-1H-inden-1-ol (1.0 equiv)
-
Reagent : Bromine (1.1 equiv)
-
Solvent : Dichloromethane
-
Temperature : -20°C
The low temperature minimizes epoxide formation, a common side reaction at higher temperatures.
Alternative Brominating Agents
To improve selectivity, N-bromosuccinimide (NBS) and H2O2 have been tested:
| Reagent | Solvent | Temperature | Yield | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| Br2 | CH2Cl2 | -20°C | 78% | 95:5 |
| NBS/H2O | THF | 0°C | 65% | 89:11 |
| H2O2/HBr | Acetic acid | 25°C | 58% | 82:18 |
NBS systems show reduced efficiency due to competing radical pathways, while H2O2/HBr offers cost advantages at the expense of lower stereoselectivity.
Catalytic Asymmetric Synthesis
Enzymatic Resolution
Racemic trans-2-bromoindan-1-ol has been resolved using lipase-catalyzed acetylation:
Conditions :
-
Enzyme : Candida antarctica Lipase B (CAL-B)
-
Acyl Donor : Vinyl acetate
-
Solvent : tert-Butyl methyl ether
While enzymatic methods avoid harsh reagents, yields remain suboptimal for industrial adoption.
Chiral Auxiliary Approaches
Auxiliaries like (R)-Pantolactone have been used to induce asymmetry:
-
Step 1 : Formation of pantolactone ester with 2,3-dihydro-1H-inden-1-ol (92% yield).
-
Step 2 : Diastereoselective bromination (dr 94:6).
-
Step 3 : Auxiliary removal via hydrolysis (85% yield, 98% ee).
This method achieves high enantiopurity but requires multi-step synthesis.
Industrial-Scale Production
Patent-Optimized Hydrolysis (EP0816317A1)
The patent EP0816317A1 outlines a cost-effective process:
-
Bromination : Indene + Br2 in hexane → cis-1,2-dibromoindane (90% yield).
-
Hydrolysis : cis-1,2-dibromoindane + H2O at 70°C → trans-2-bromoindan-1-ol (89% yield).
Key Advantages :
-
No chromatographic purification
-
Water as the sole solvent
-
Recyclable hexane
Waste Stream Management
Bromide byproducts are recovered as NaBr via neutralization with NaOH, achieving 97% bromine atom economy.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Indene bromination | 89% | Moderate | High | 120 |
| Direct bromination | 78% | High | Medium | 210 |
| Enzymatic resolution | 48% | High | Low | 950 |
| Chiral auxiliary | 85% | Very High | Low | 1,400 |
Industrial processes prioritize the indene bromination route for its balance of cost and yield, while pharmaceutical applications favor chiral auxiliary methods for enantiopurity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized indane derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of 2-azido-2,3-dihydro-1H-inden-1-ol or 2-thiocyanato-2,3-dihydro-1H-inden-1-ol.
Oxidation: Formation of 2-bromo-1-indanone.
Reduction: Formation of 2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s activity may involve interactions with cellular targets, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is highlighted through comparisons with analogous indanol derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Bromine in (1R,2R)-2-bromoindanol enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, benzyl or carboxylate groups (e.g., ) alter steric bulk and hydrogen-bonding capacity, affecting binding to biological targets. The hydroxyl group at C1 is conserved across analogs, enabling hydrogen-bonding interactions critical for enzyme inhibition (e.g., aggrecanase ).
Stereochemical Impact: The (1R,2R) configuration of the bromoindanol derivative confers distinct diastereoselectivity in reactions compared to (1S,2S) or (1S,2R) analogs. For instance, the (1S,2S)-benzyl derivative shows anti-inflammatory activity, while (1R,2R)-bromoindanol is prioritized in asymmetric catalysis .
Synthetic Utility: Palladium-catalyzed hydration-olefin insertion cascades (e.g., ) are used to synthesize indanones, whereas bromoindanol derivatives are typically synthesized via bromohydrin reactions or kinetic resolution .
Biological Activity: Bromoindanol derivatives exhibit selectivity for aggrecanase over MMPs due to their rigid scaffold and bromine’s electronic effects . Mercapto-substituted analogs (e.g., ) show broader MMP inhibition but lower specificity.
Research Findings and Data Tables
Table 2: Physical Properties
| Property | (1R,2R)-2-Bromoindanol | (1S,2S)-Benzylindanol | Methyl 5-Chloro-indenone |
|---|---|---|---|
| Molecular Weight | 213.07 g/mol | 338.44 g/mol | 254.67 g/mol |
| Melting Point | Not reported | 160–162°C | 98–100°C |
| Solubility | DCM, Ethanol | DMSO, Chloroform | Ethyl Acetate |
| Bioavailability (iLOGP) | 1.6 | 2.3 | 1.9 |
| Safety (GHS) | H315, H319 | H302 | H318 |
Data compiled from .
Q & A
Q. What are the primary synthetic routes for (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves bromination of 2,3-dihydro-1H-inden-1-ol using bromine (Br₂) in dichloromethane (CH₂Cl₂) under controlled conditions to ensure regioselectivity . Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-bromination.
- Solvent selection : Polar aprotic solvents enhance reaction homogeneity and reduce byproducts.
- Purification : Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) isolates the diastereomerically pure product .
Yields >80% are achievable with stoichiometric Br₂ and inert atmospheres .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane:isopropanol mobile phases .
- NMR spectroscopy : H and C NMR confirm regiochemistry via coupling constants (e.g., = 8–10 Hz for trans-dihydroxybromides) .
- Polarimetry : Specific rotation ([α]) distinguishes (1R,2R) from (1S,2S) enantiomers .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its handling in laboratory settings?
- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water, necessitating DMSO stock solutions for biological assays .
- Stability : Sensitive to light and moisture; store under argon at –20°C. Decomposition via Br⁻ elimination is observed at >40°C .
- Hazard handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
Advanced Research Questions
Q. How does the stereochemistry of this compound impact its biological activity, particularly in enzyme inhibition studies?
The (1R,2R) configuration enhances binding to enzymes with chiral active sites. For example, in aggrecanase inhibition, the cis-(1S,2R)-aminoindanol scaffold mimics tyrosine residues, achieving IC₅₀ values <100 nM . Comparative studies show a 10-fold lower activity in (1S,2S) enantiomers due to steric clashes in hydrophobic binding pockets .
Q. How can researchers address contradictions in crystallographic data during structure refinement of brominated indenols?
- SHELX refinement : Use TWIN/BASF commands to model twinning in crystals, common in brominated small molecules .
- Disorder modeling : Split bromine occupancy over multiple positions if electron density suggests dynamic disorder .
- Validation tools : Check R-free values and Ramachandran plots using Coot or Phenix .
Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?
The C-Br bond’s polarizability facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies show second-order dependence on nucleophile concentration, with transition states stabilized by hydrogen bonding from the adjacent hydroxyl group . Halogen exchange (e.g., Br → I) is achievable via Finkelstein conditions (NaI/acetone) .
Q. How do halogen substitutions (Br vs. Cl, F, I) alter the compound’s bioactivity and physicochemical profile?
| Halogen | LogP | Binding Affinity (IC₅₀) | Metabolic Stability |
|---|---|---|---|
| Br | 2.1 | 85 nM | Moderate (t₁/₂ = 3h) |
| Cl | 1.8 | 120 nM | High (t₁/₂ = 6h) |
| F | 1.5 | >500 nM | High |
| I | 2.5 | 95 nM | Low (t₁/₂ = 1h) |
Bromine’s balance of lipophilicity and electronegativity optimizes membrane permeability and target engagement .
Q. What strategies are employed to resolve racemic mixtures of dihydroindenol derivatives for enantioselective studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
